

Comparative Selectivity Profiling of 2-Pyridin-3-yl-azepane Across a Kinase Panel

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Compound of Interest

Compound Name: 2-Pyridin-3-yl-azepane

Cat. No.: B153521

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Disclaimer: Publicly available experimental data on the kinase selectivity profile of **2-Pyridin-3-yl-azepane** is limited. The following guide presents a hypothetical selectivity profile for "**2-Pyridin-3-yl-azepane**" to illustrate its potential comparative performance against a well-characterized, broad-spectrum kinase inhibitor, Staurosporine. This document is intended for researchers, scientists, and drug development professionals to demonstrate the structure and content of a comprehensive kinase inhibitor comparison guide.

This guide provides a comparative analysis of the kinase selectivity of the hypothetical compound, **2-Pyridin-3-yl-azepane**, and the established broad-spectrum kinase inhibitor, Staurosporine. The objective is to present a clear comparison of their performance against a panel of representative kinases, supported by detailed experimental protocols and relevant biological pathway context.

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of **2-Pyridin-3-yl-azepane** and Staurosporine was hypothetically assessed against a panel of 10 kinases at a concentration of 1 μ M. The data is presented as the percentage of kinase activity inhibited.

Kinase Target	Protein Family	2-Pyridin-3-yl-azepane (% Inhibition @ 1 μ M)	Staurosporine (% Inhibition @ 1 μ M) [1] [2] [3] [4]
AURKA	Serine/Threonine Kinase	95	98
AURKB	Serine/Threonine Kinase	88	97
CDK2	Serine/Threonine Kinase	45	92
VEGFR2	Tyrosine Kinase	30	85
ABL1	Tyrosine Kinase	25	90
SRC	Tyrosine Kinase	20	95
PKA	Serine/Threonine Kinase	15	99
PKC α	Serine/Threonine Kinase	12	99
MAPK14 (p38 α)	Serine/Threonine Kinase	8	75
PI3K α	Lipid Kinase	5	60

Experimental Protocols

A generalized protocol for determining the kinase inhibitory activity using a luminescence-based assay is described below. This method is applicable for screening and profiling kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Kinase of interest (e.g., AURKA)
- Kinase substrate peptide
- ATP
- Test compounds (**2-Pyridin-3-yl-azepane**, Staurosporine)
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit
- White, opaque 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

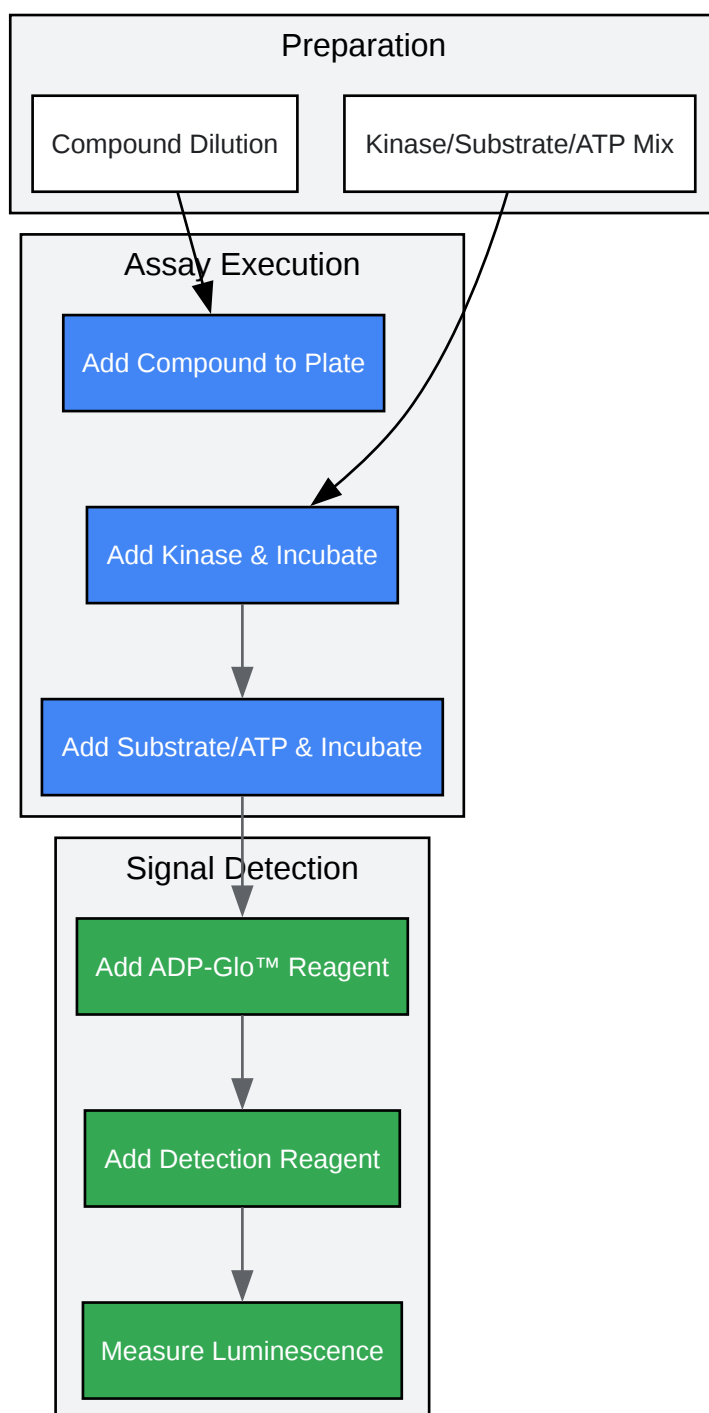
Procedure:

- Compound Preparation:
 - Prepare a 10 mM stock solution of each test compound in 100% DMSO.
 - Create a serial dilution of the stock solutions in DMSO to achieve a range of concentrations for IC₅₀ determination. For single-point screening, dilute to the desired final concentration.
- Kinase Reaction:
 - Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.
 - In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

- Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
- Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
- Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.
 - Incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete any remaining ATP.[\[7\]](#)
 - Add 20 µL of Kinase Detection Reagent to each well.
 - Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[\[8\]](#)
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
 - $\text{Percentage Inhibition} = (1 - (\text{Signal_compound} / \text{Signal_vehicle})) * 100$
 - For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

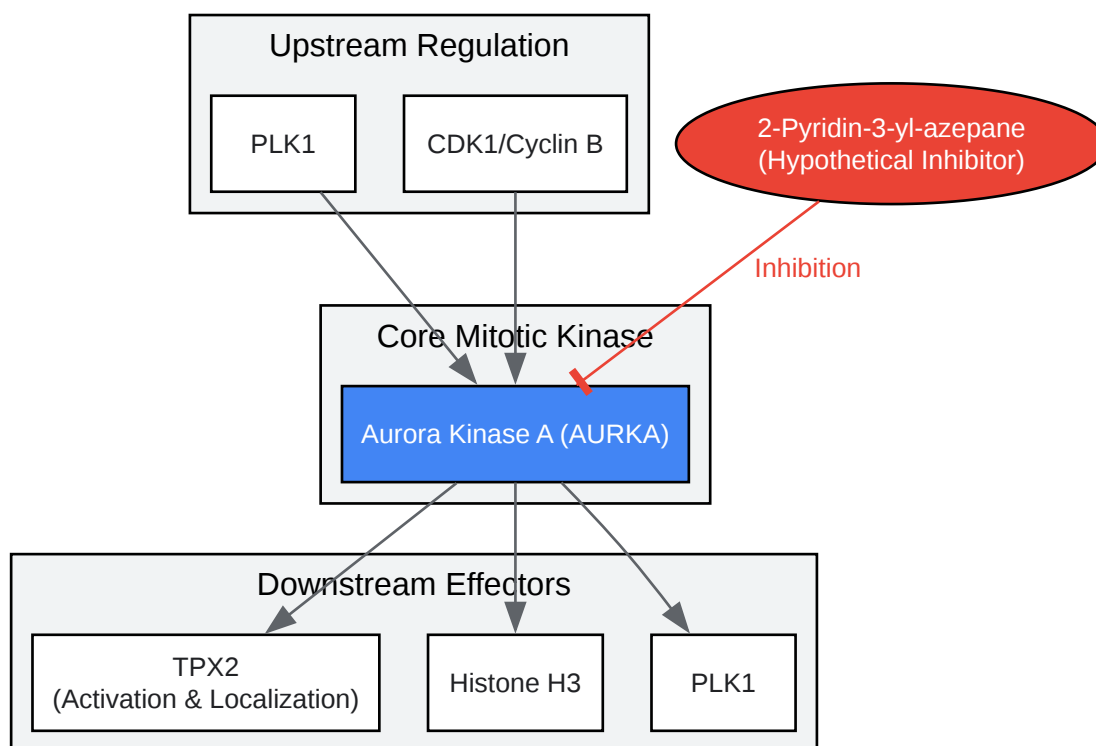
Visualizations

Experimental and Signaling Pathway Diagrams



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Caption: Experimental workflow for the in vitro kinase inhibition assay.



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Caption: Simplified signaling pathway of Aurora Kinase A (AURKA).

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